molecular formula C21H16FNO4 B6413507 5-(4-Cbz-Aminopheny)-2-fluorobenzoic acid, 95% CAS No. 1261990-86-6

5-(4-Cbz-Aminopheny)-2-fluorobenzoic acid, 95%

Cat. No. B6413507
CAS RN: 1261990-86-6
M. Wt: 365.4 g/mol
InChI Key: WOTSRUUFDOPFSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Cbz-Aminopheny)-2-fluorobenzoic acid (5-AP-2-FBA) is a versatile synthetic fluorinated aromatic acid with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. 5-AP-2-FBA is a crystalline solid with a melting point of 148-150°C and is soluble in methanol, ethanol, acetonitrile, and dimethyl sulfoxide. This compound has been used in a number of scientific research applications, including as a substrate for enzymes, as a fluorescent probe, and as a building block for the synthesis of other compounds.

Scientific Research Applications

5-(4-Cbz-Aminopheny)-2-fluorobenzoic acid, 95% has a wide range of applications in scientific research. It has been used as a substrate for enzymes, such as cytochrome P450, as a fluorescent probe, and as a building block for the synthesis of other compounds. It has also been used as a tool to study the structure and function of proteins, as well as to investigate the role of specific amino acid residues in protein-protein interactions. Furthermore, 5-(4-Cbz-Aminopheny)-2-fluorobenzoic acid, 95% has been used to study the mechanism of action of various drugs and to study the effects of various environmental factors on biological systems.

Mechanism of Action

The mechanism of action of 5-(4-Cbz-Aminopheny)-2-fluorobenzoic acid, 95% is not fully understood. It is believed that the compound acts as an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and other compounds. In addition, 5-(4-Cbz-Aminopheny)-2-fluorobenzoic acid, 95% has been shown to interact with certain amino acid residues in proteins, which may be important for its inhibitory action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Cbz-Aminopheny)-2-fluorobenzoic acid, 95% are not fully understood. However, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and other compounds. It has also been shown to interact with certain amino acid residues in proteins, which may be important for its inhibitory action.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-Cbz-Aminopheny)-2-fluorobenzoic acid, 95% in laboratory experiments include its high yield and reproducibility, as well as its versatility in a wide range of scientific research applications. Additionally, its low cost and availability make it a desirable compound for use in research. However, there are some limitations to using 5-(4-Cbz-Aminopheny)-2-fluorobenzoic acid, 95% in laboratory experiments. For example, its solubility in water is low, which may limit its use in certain applications. In addition, its fluorescence may interfere with certain experiments, and it may also be toxic in high concentrations.

Future Directions

There are a number of potential future directions for the use of 5-(4-Cbz-Aminopheny)-2-fluorobenzoic acid, 95% in scientific research. For example, further research could be conducted to investigate the mechanism of action of this compound, as well as its potential applications in drug development. Additionally, further research could be conducted to investigate the effects of 5-(4-Cbz-Aminopheny)-2-fluorobenzoic acid, 95% on other biological systems and its potential use as a tool to study the structure and function of proteins. Finally, further research could be conducted to investigate the potential uses of 5-(4-Cbz-Aminopheny)-2-fluorobenzoic acid, 95% as a fluorescent probe and building block for the synthesis of other compounds.

Synthesis Methods

The synthesis of 5-(4-Cbz-Aminopheny)-2-fluorobenzoic acid, 95% is typically accomplished through a two-step process. In the first step, an acid chloride is reacted with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired 5-(4-Cbz-Aminopheny)-2-fluorobenzoic acid, 95%. In the second step, the product is then treated with a reducing agent such as sodium borohydride to reduce the acid chloride to the desired 5-(4-Cbz-Aminopheny)-2-fluorobenzoic acid, 95%. This method has been found to be reliable and reproducible, with yields of up to 95%.

properties

IUPAC Name

2-fluoro-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FNO4/c22-19-11-8-16(12-18(19)20(24)25)15-6-9-17(10-7-15)23-21(26)27-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTSRUUFDOPFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Cbz-Aminopheny)-2-fluorobenzoic acid

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